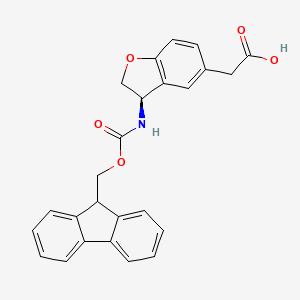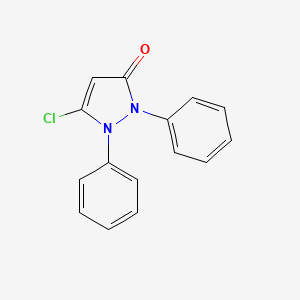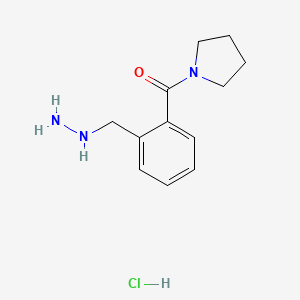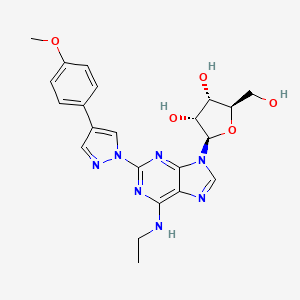
(2R,3R,4S,5R)-2-(6-(Ethylamino)-2-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4S,5R)-2-(6-(Ethylamino)-2-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, with multiple functional groups that contribute to its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and diketones.
Functionalization with the Methoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the pyrazole ring.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through ring-closing reactions involving diols and appropriate catalysts.
Final Assembly: The final compound is assembled through nucleophilic substitution reactions to link the purine base with the tetrahydrofuran ring, followed by functional group modifications to introduce the ethylamino and hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step. Catalysts and solvents would be chosen to ensure efficient reactions and easy purification of the final product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Acidic or basic catalysts can facilitate ring-closing reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of nitro groups would yield amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may serve as a probe for studying enzyme interactions and metabolic pathways
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its purine base structure suggests possible applications in antiviral or anticancer research, as purine analogs are known to interfere with nucleic acid synthesis.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other industrial products.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets include enzymes involved in nucleotide synthesis or metabolism. The compound could inhibit these enzymes by mimicking natural substrates, thereby disrupting normal cellular processes.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Caffeine: A methylxanthine compound with a purine base structure.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness
This compound’s uniqueness lies in its combination of a purine base with a pyrazole ring and multiple functional groups. This structural complexity allows for a wide range of chemical reactivity and potential biological activity, distinguishing it from simpler purine analogs.
Conclusion
The compound (2R,3R,4S,5R)-2-(6-(Ethylamino)-2-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a versatile molecule with significant potential in various scientific fields Its complex structure and diverse functional groups make it a valuable target for synthetic chemistry, biological research, and potential medical applications
属性
CAS 编号 |
765299-59-0 |
|---|---|
分子式 |
C22H25N7O5 |
分子量 |
467.5 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-(ethylamino)-2-[4-(4-methoxyphenyl)pyrazol-1-yl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C22H25N7O5/c1-3-23-19-16-20(28(11-24-16)21-18(32)17(31)15(10-30)34-21)27-22(26-19)29-9-13(8-25-29)12-4-6-14(33-2)7-5-12/h4-9,11,15,17-18,21,30-32H,3,10H2,1-2H3,(H,23,26,27)/t15-,17-,18-,21-/m1/s1 |
InChI 键 |
RWRIXGUSCOWTAI-QTQZEZTPSA-N |
手性 SMILES |
CCNC1=C2C(=NC(=N1)N3C=C(C=N3)C4=CC=C(C=C4)OC)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
规范 SMILES |
CCNC1=C2C(=NC(=N1)N3C=C(C=N3)C4=CC=C(C=C4)OC)N(C=N2)C5C(C(C(O5)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
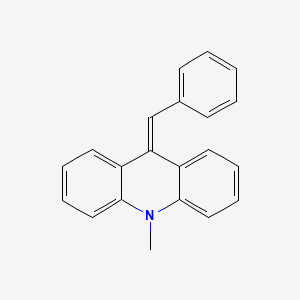
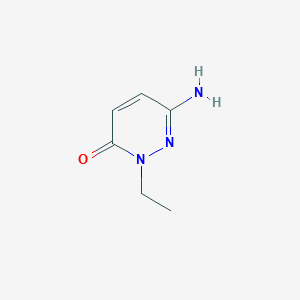

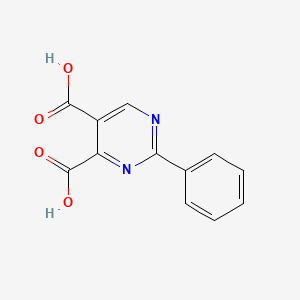
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)

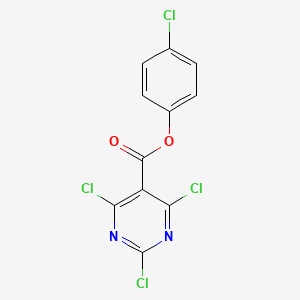

![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
